molecular formula C11H11NO3 B1418881 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one CAS No. 740842-50-6

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No. B1418881
M. Wt: 205.21 g/mol
InChI Key: YQPLEYWTKAXWAD-UHFFFAOYSA-N
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Description

“2-Nitro-8,9-dihydro-5H-benzo7annulen-7(6H)-one” is a chemical compound. It is a derivative of 5H-Benzo7annulene . The molecular formula is CH and it has an average mass of 142.197 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been synthesized . The key intermediate, N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl)acetamide, was obtained by cyclization of 3-acetamido-5-(3-methoxyphenyl)pentanoic acid .


Molecular Structure Analysis

The molecular structure of 5H-Benzo7annulene, a related compound, has been studied . It has a molecular formula of CH, an average mass of 142.197 Da, and a monoisotopic mass of 142.078247 Da .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists derived from 3-benzazepines have been synthesized . The final reaction steps comprise hydrolysis of the amide, reduction of the ketone, and reductive alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-Benzo7annulene, a related compound, have been studied . It has a molecular formula of CH, an average mass of 142.197 Da, and a monoisotopic mass of 142.078247 Da .

Scientific Research Applications

Ionophore Properties and Chelation

Research indicates that compounds related to 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one have been studied for their ionophore properties. For instance, a study by Kruse and Breitmaier (1981) describes a double-ionophore with a macrocyclic ligand that chelates nickel(II) and cobalt(II) ions, in addition to potassium and sodium ions (Kruse & Breitmaier, 1981).

Vicarious Nucleophilic Substitution

Ostrowski, Moritz, and Mudryk (1995) explored the reaction of nitro-1,6-methano[10]annulenes with carbanions, following the Vicarious Nucleophilic Substitution of Hydrogen (VNS) scheme. This process highlights the reactivity of annulenes, which are structurally related to 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (Ostrowski, Moritz, & Mudryk, 1995).

Air Pollution Monitoring

A study by Wei et al. (2012) characterized PM2.5-bound nitrated polycyclic aromatic hydrocarbons (PAHs) in industrial and e-waste recycling sites. Their findings can be relevant for understanding the environmental impact and monitoring of compounds like 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (Wei et al., 2012).

Synthetic Applications in Pharmacology

Gawaskar et al. (2017) conducted research on the synthesis and pharmacological evaluation of GluN2B-selective NMDA receptor antagonists, using benzo[7]annulen derivatives. This research is indicative of the potential for 2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one in drug development (Gawaskar et al., 2017).

Future Directions

The future directions of research on similar compounds have been discussed. For example, the development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-D-aspartate receptor (NMDAR) has been proposed .

properties

IUPAC Name

3-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11-5-2-8-1-4-10(12(14)15)7-9(8)3-6-11/h1,4,7H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPLEYWTKAXWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672269
Record name 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

CAS RN

740842-50-6
Record name 2-Nitro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of cold (0° C.) concentrated sulfuric acid (15 mL) was added 70% nitric acid (15 mL) dropwise over 30 min. The addition was controlled to maintain the internal reaction temperature below 5° C. After the addition, the resulting solution was transferred into an addition funnel and was added dropwise to a solution of 8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (14 g, 87.5 mmol) in nitromethane (80 mL) at 0° C. over a period of 40 min. After the addition, the reaction mixture was stirred at 0° C. for 2 h. Then ice water (˜80 mL) was added to the reaction mixture, and the mixture was stirred for additional 30 min. Then the mixture was transferred to a separatory funnel where the layers were separated. The aqueous layer was extracted with ethyl acetate (3×80 mL). The combined layers were washed with cold water, sat. NaHCO3 solution and brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc=3:1 to 2:1) to afford the mixture of nitro regioisomers (˜15 g), which was then purified by recrystallization from MTBE (tert-butyl methyl ether, 180 mL) to yield 7.3 g of 2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (40% yield) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ: 8.10-8.06 (m, 2H), 7.40-7.37 (m, 1H), 3.04-3.00 (m, 4H), 2.67-2.65 (m, 4H); LC-MS: 206 (M+H)+.
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15 mL
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15 mL
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Synthesis routes and methods II

Procedure details

To a solution of cold (0° C.) concentrated sulfuric acid (15 mL) was added 70% nitric acid (15 mL) dropwise over 30 min. The addition was controlled to maintain the internal reaction temperature below 5° C. After the addition, the resulting solution was transferred into an addition funnel and was added dropwise to a solution of 7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene (14 g, 87.5 mmol) in nitromethane (80 mL) at 0° C. over a period of 40 min. After the addition, the reaction mixture was stirred at 0° C. for 2 h. Then ice water (˜80 mL) was added to the reaction mixture, and the mixture was stirred for additional 30 min. Then the mixture was transferred to a separatory funnel where the layers were separated. The aqueous layer was extracted with ethyl acetate (3×80 mL). The combined layers were washed with cold water, sat. NaHCO3 solution and brine. After being dried (MgSO4), filtered, and concentrated, the residue was purified by flash column chromatography on silica gel (hexanes/EtOAc=3:1 to 2:1) to afford the mixture of nitro regioisomers (˜15 g), which was then purified by recrystallization from MTBE (tert-butyl methyl ether, 180 mL) to yield 7.3 g of 2-nitro-8,9-dihydro-5H-benzo[7]annulene-7(6H)-one (40% yield) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ: 8.10-8.06 (m, 2H), 7.40-7.37 (m, 1H), 3.04-3.00 (m, 4H), 2.67-2.65 (m, 4H); LC-MS: 206 (M+H)+.
Quantity
15 mL
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reactant
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15 mL
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14 g
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reactant
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80 mL
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[Compound]
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ice water
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80 mL
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nitro
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A flask containing 90% nitric acid was cooled to at −35° C. using an acetonitrile-dry ice bath. 5,6,8,9-Tetrahydro-benzocyclohepten-7-one (0.5 g, 0.003 mol) was added in portions over 30 minutes. The mixture was warmed slightly to at −20° C. for 1.5 h until all of the material was dissolved. The mixture was poured over ice and water and the resulting precipitate was collected by filtration and washed with water. The solid was dried at under vacuum overnight to give a tan solid (0.58, 78%), 2-nitro-5,6,8,9-tetrahydrobenzocyclohepten-7-one. 1H NMR (400 MHz, DMSO-d6) δ 8.12 (s, 1H), 8.09 (d, 1H, J=8.4 Hz), 7.40 (d, 1H, J=8.4 Hz), 3.03 (m, 4H), 2.65 (m, 4H),
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
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2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
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2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Reactant of Route 6
2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

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